molecular formula C17H19N3O2 B267572 N-{3-[(anilinocarbonyl)amino]phenyl}butanamide

N-{3-[(anilinocarbonyl)amino]phenyl}butanamide

Número de catálogo B267572
Peso molecular: 297.35 g/mol
Clave InChI: ZTSBHJMHIVMFOF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-{3-[(anilinocarbonyl)amino]phenyl}butanamide, also known as ANCCA, is a small molecule inhibitor that targets the transcriptional co-activator ANCCA. ANCCA is an important regulator of gene expression and is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. ANCCA has been shown to be overexpressed in several types of cancer, making it an attractive target for cancer therapy.

Mecanismo De Acción

N-{3-[(anilinocarbonyl)amino]phenyl}butanamide is a transcriptional co-activator that interacts with various transcription factors, including estrogen receptor alpha (ERα) and androgen receptor (AR). N-{3-[(anilinocarbonyl)amino]phenyl}butanamide promotes the transcription of genes involved in cell proliferation and survival, including cyclin D1 and Bcl-2. N-{3-[(anilinocarbonyl)amino]phenyl}butanamide inhibition leads to decreased expression of these genes, resulting in decreased cell proliferation and increased apoptosis.
Biochemical and Physiological Effects:
N-{3-[(anilinocarbonyl)amino]phenyl}butanamide inhibition has been shown to have several biochemical and physiological effects on cancer cells. N-{3-[(anilinocarbonyl)amino]phenyl}butanamide inhibition leads to decreased cell proliferation, increased apoptosis, and decreased migration and invasion of cancer cells. N-{3-[(anilinocarbonyl)amino]phenyl}butanamide inhibition also leads to decreased expression of genes involved in drug resistance, making it an attractive target for combination therapy with other anticancer drugs.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using N-{3-[(anilinocarbonyl)amino]phenyl}butanamide as a target for cancer therapy include its specificity for cancer cells and its involvement in drug resistance. The limitations of using N-{3-[(anilinocarbonyl)amino]phenyl}butanamide as a target for cancer therapy include the potential for off-target effects and the need for further optimization of N-{3-[(anilinocarbonyl)amino]phenyl}butanamide inhibitors.

Direcciones Futuras

For N-{3-[(anilinocarbonyl)amino]phenyl}butanamide research include the development of more potent and selective N-{3-[(anilinocarbonyl)amino]phenyl}butanamide inhibitors, the identification of biomarkers for N-{3-[(anilinocarbonyl)amino]phenyl}butanamide inhibition, and the investigation of N-{3-[(anilinocarbonyl)amino]phenyl}butanamide inhibition in combination with other anticancer drugs. N-{3-[(anilinocarbonyl)amino]phenyl}butanamide inhibition may also have potential applications in other diseases, including cardiovascular disease and diabetes.

Métodos De Síntesis

The synthesis of N-{3-[(anilinocarbonyl)amino]phenyl}butanamide involves several steps, including the reaction of 3-nitrobenzoyl chloride with aniline to form 3-nitrobenzanilide, which is then reduced to 3-aminobenzanilide. The 3-aminobenzanilide is then reacted with butanoyl chloride to form N-{3-[(anilinocarbonyl)amino]phenyl}butanamide. The purity of the synthesized compound is confirmed using various analytical techniques, including NMR spectroscopy and mass spectrometry.

Aplicaciones Científicas De Investigación

N-{3-[(anilinocarbonyl)amino]phenyl}butanamide has been extensively studied for its potential use in cancer therapy. Several studies have shown that N-{3-[(anilinocarbonyl)amino]phenyl}butanamide inhibition can lead to decreased cell proliferation and increased apoptosis in cancer cells. N-{3-[(anilinocarbonyl)amino]phenyl}butanamide has also been shown to be involved in the development of drug resistance in cancer cells, making it an attractive target for combination therapy with other anticancer drugs.

Propiedades

Nombre del producto

N-{3-[(anilinocarbonyl)amino]phenyl}butanamide

Fórmula molecular

C17H19N3O2

Peso molecular

297.35 g/mol

Nombre IUPAC

N-[3-(phenylcarbamoylamino)phenyl]butanamide

InChI

InChI=1S/C17H19N3O2/c1-2-7-16(21)18-14-10-6-11-15(12-14)20-17(22)19-13-8-4-3-5-9-13/h3-6,8-12H,2,7H2,1H3,(H,18,21)(H2,19,20,22)

Clave InChI

ZTSBHJMHIVMFOF-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC(=CC=C1)NC(=O)NC2=CC=CC=C2

SMILES canónico

CCCC(=O)NC1=CC(=CC=C1)NC(=O)NC2=CC=CC=C2

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.